molecular formula C12H11NO3S B14850205 4-(3-Methoxy-4-methyl-phenyl)-thiazole-2-carboxylic acid

4-(3-Methoxy-4-methyl-phenyl)-thiazole-2-carboxylic acid

Cat. No.: B14850205
M. Wt: 249.29 g/mol
InChI Key: LHVQBBCQIBWNJZ-UHFFFAOYSA-N
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Description

4-(3-Methoxy-4-methyl-phenyl)-thiazole-2-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a methoxy group and a methyl group attached to a phenyl ring, which is further connected to a thiazole ring with a carboxylic acid functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Methoxy-4-methyl-phenyl)-thiazole-2-carboxylic acid typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under basic conditions.

    Attachment of the Phenyl Ring: The phenyl ring with the methoxy and methyl substituents can be introduced through a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the phenyl ring reacts with a halogenated thiazole intermediate in the presence of a palladium catalyst.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions, such as the use of potassium permanganate or other strong oxidizing agents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3-Methoxy-4-methyl-phenyl)-thiazole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, aldehydes.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

4-(3-Methoxy-4-methyl-phenyl)-thiazole-2-carboxylic acid has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Methoxy-4-methyl-phenyl)-thiazole-2-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the thiazole ring and the carboxylic acid group allows for interactions with various biomolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic acid
  • 3-Methyl-4-methoxyphenylboronic acid
  • 4-Hydroxy-3-methoxyphenylacetic acid

Uniqueness

4-(3-Methoxy-4-methyl-phenyl)-thiazole-2-carboxylic acid is unique due to the combination of its thiazole ring and the specific substitution pattern on the phenyl ring. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H11NO3S

Molecular Weight

249.29 g/mol

IUPAC Name

4-(3-methoxy-4-methylphenyl)-1,3-thiazole-2-carboxylic acid

InChI

InChI=1S/C12H11NO3S/c1-7-3-4-8(5-10(7)16-2)9-6-17-11(13-9)12(14)15/h3-6H,1-2H3,(H,14,15)

InChI Key

LHVQBBCQIBWNJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=O)O)OC

Origin of Product

United States

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